molecular formula C12H13N3O3 B5163731 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5163731
M. Wt: 247.25 g/mol
InChI Key: BCWKDNYJVPMGPG-UHFFFAOYSA-N
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Description

5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an ethyl group, a methoxyphenyl group, and a carboxylic acid group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor is often derived from 3-methoxyphenyl azide, and the alkyne component is ethyl propiolate.

    Cycloaddition Reaction: The azide and alkyne undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring.

    Carboxylation: The resulting triazole intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 4-position of the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors for the cycloaddition step and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 5-ethyl-1-(3-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

    Reduction: 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.

    Substitution: 5-bromoethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for creating new compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates of enzymes, making it a valuable tool for probing enzyme mechanisms.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as antifungal, antibacterial, and anticancer agents. The presence of the triazole ring is known to enhance the biological activity of these derivatives.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and solubility.

    5-methyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The methyl group instead of the ethyl group can lead to different steric and electronic effects.

    5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid: The position of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets.

Uniqueness

5-ethyl-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the ethyl group, methoxyphenyl group, and carboxylic acid group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

5-ethyl-1-(3-methoxyphenyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-3-10-11(12(16)17)13-14-15(10)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKDNYJVPMGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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